4-Bromocyclohexanamine can be sourced from chemical databases such as PubChem, which provides detailed information on its properties, synthesis, and applications. The compound falls under the category of aliphatic amines, specifically a brominated amine, due to the presence of both the amino group and the bromine substituent on the cyclohexane ring.
The synthesis of 4-Bromocyclohexanamine typically involves the bromination of cyclohexanamine. One common method includes:
The molecular formula for 4-Bromocyclohexanamine is . The structural representation indicates that the bromine atom is positioned at the fourth carbon of the cyclohexane ring, with an amine functional group (-NH2) attached to one of the carbons.
4-Bromocyclohexanamine is involved in several noteworthy chemical reactions:
These reactions are essential for synthesizing more complex molecules in organic chemistry.
The mechanism of action for 4-Bromocyclohexanamine primarily involves its interaction with biological targets and pathways. As a halogenated amine, it can act as a substrate or inhibitor in biochemical reactions:
The exact mechanisms depend on the context of its use in research or therapeutic applications.
4-Bromocyclohexanamine serves various purposes in scientific research:
Table 1: Key Identifiers for 4-Bromocyclohexanamine
Property | Value |
---|---|
Chemical Name | 4-Bromocyclohexanamine |
CAS Registry Number | 134733-42-1 (Free base) |
Alternative Identifier | CID 13473342 (PubChem) |
Hydrochloride Salt CAS | 134733-43-2 |
Hydrochloride Salt PubChem CID | CID 13473343 |
Molecular Formula (Base) | C₆H₁₂BrN |
4-Bromocyclohexanamine emerged in synthetic literature as a strategic intermediate for accessing complex trans-1,4-disubstituted cyclohexane scaffolds. Its significance grew with the recognition that the bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck), while the amine functionality allows for amide bond formation or reductive alkylation. This dual reactivity enabled efficient synthesis of pharmacologically active molecules requiring stereodefined cyclohexyl backbones. A pivotal application is its role in synthesizing cariprazine, an antipsychotic drug. Patent literature reveals that trans-4-Bromocyclohexanamine derivatives undergo alkylation with ethylene oxide, followed by piperazine coupling, to construct cariprazine’s core pharmacophore [7].
The compound’s stereochemistry profoundly influences its utility. Early synthetic routes produced racemic mixtures, limiting regioselectivity in downstream reactions. Advances in chiral resolution or asymmetric synthesis later provided access to enantiopure (R) and (S) isomers, crucial for studying structure-activity relationships in drug candidates. The trans isomer is particularly valued for its conformational stability, as the substituents occupy equatorial positions, minimizing steric strain [7].
Table 2: Key Applications in Target Synthesis
Target Compound | Role of 4-Bromocyclohexanamine | Reference |
---|---|---|
Cariprazine (Vraylar®) | Alkylated intermediate for side-chain elongation | [7] |
N-Protected lactam precursors | Substrate for Buchwald-Hartwig amination | [7] |
Chiral cyclohexylphosphines | Building block for ligand synthesis | [7] |
4-Bromocyclohexanamine has been instrumental in elucidating stereoelectronic effects in alicyclic systems. The bromine atom’s strong σ-withdrawing character alters the amine’s basicity and nucleophilicity compared to unsubstituted cyclohexylamine. Studies leveraging Nuclear Magnetic Resonance (NMR) spectroscopy revealed that the trans isomer exhibits a ~0.5 ppm downfield shift in the proton adjacent to bromine due to the "γ-gauche effect," providing a diagnostic tool for stereochemical assignment [4].
Furthermore, this compound enabled breakthroughs in conformational analysis. Electron density shift calculations demonstrate that the C-Br bond in trans-4-Bromocyclohexanamine polarizes electron density away from the axial C-H bonds, increasing their susceptibility to functionalization via directed C–H activation. This insight guided the design of catalysts for selective C–H amination or halogenation of cyclohexanes [4] [7]. In materials science, its derivatives serve as mesogens in liquid crystals, where the bromine enhances polarizability and phase stability via halogen bonding [8].
Catalytic Reductive Amination
Early syntheses relied on nucleophilic substitution of 1,4-dibromocyclohexane, yielding low selectivity and poor yields. The development of transition-metal-catalyzed hydrogenation marked a turning point. For example, patents disclose high-yield (>85%) routes using Pd/C or Raney nickel to reduce 4-bromo-4-cyanocyclohexene, followed by selective reduction of the nitrile to the primary amine. This method avoids isomerization and preserves stereochemistry [7].
Directed *ortho-Lithiation*
The amine group’s directing capability enables regioselective functionalization. Protecting the amine as a tert-butoxycarbonyl (Boc) derivative allows lithiation at C-3/C-5 using n-butyllithium at −78°C. Quenching with electrophiles (e.g., CO₂, aldehydes) installs carboxyl, hydroxyl, or alkyl groups adjacent to bromine. This method facilitates access to polysubstituted cyclohexanes without bromine displacement [5] [7].
Stereoselective Synthesis
Racemic resolutions via diastereomeric salt formation (e.g., using L-tartaric acid) dominated early workflows. Modern approaches employ enzymatic desymmetrization or asymmetric hydrogenation:
Table 3: Evolution of Synthetic Methods
Method | Advancement | Impact |
---|---|---|
Catalytic Hydrogenation | Pd/C reduction of 4-bromocyano intermediates | >85% yield, stereoretention |
Directed ortho-Lithiation | Boc-protected amine directs C-3/C-5 functionalization | Regioselective diversification |
Enzymatic Resolution | Lipase-mediated hydrolysis of meso diesters | >99% ee for trans isomer |
Asymmetric Hydrogenation | Rh-BINAP catalysts for enantioinduction | 90–98% ee |
These milestones underscore 4-Bromocyclohexanamine’s role as a linchpin in synthetic organic chemistry, enabling efficient access to complex, stereodefined alicyclic architectures for pharmaceutical and materials applications.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7